molecular formula C23H18O8 B2478130 methyl 2-({8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate CAS No. 896034-93-8

methyl 2-({8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate

Cat. No.: B2478130
CAS No.: 896034-93-8
M. Wt: 422.389
InChI Key: VGMPBQKLQBEKMY-UHFFFAOYSA-N
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Description

Methyl 2-({8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate (Vitas-M Lab ID: STL033748) is a bichromene-derived ester featuring a fused coumarin scaffold with ethoxy, oxyacetate, and ketone functionalities. Its molecular formula is C₂₂H₁₈O₈, with a molecular weight of 408.36 g/mol . The compound is synthesized via esterification and coupling reactions involving coumarin precursors, as evidenced by analogous procedures in related compounds (e.g., ethyl 2-[(7'-methoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7-yl)oxy]acetate, CAS 859134-37-5) .

Properties

IUPAC Name

methyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O8/c1-3-28-18-6-4-5-13-9-17(23(26)31-22(13)18)16-11-20(24)30-19-10-14(7-8-15(16)19)29-12-21(25)27-2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMPBQKLQBEKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate typically involves multiple steps, starting from simpler organic molecules. The process may include the formation of the bichromene core through cyclization reactions, followed by the introduction of the ethoxy and acetate groups under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The ethoxy and acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-({8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme activity or as a probe for studying cellular processes.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-({8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

The following analysis compares methyl 2-({8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate with structurally and functionally related coumarin and bichromene derivatives. Key differences in substituents, synthetic pathways, and properties are highlighted.

Structural Analogues and Substituent Effects
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Ethoxy, methyl oxyacetate C₂₂H₁₈O₈ 408.36 Ethoxy, ester, diketone
8-Methoxy-2,2′-dioxo-2H,2′H-3,4′-bichromen-7′-yl acetate Methoxy, acetate C₂₁H₁₄O₇ 378.34 Methoxy, acetate, diketone
Ethyl 2-[(7'-methoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7-yl)oxy]acetate Methoxy, ethyl oxyacetate C₂₂H₁₈O₈ 408.36 Methoxy, ethyl ester, diketone
6’-((Dimethylamino)methyl)-7’-hydroxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione Dimethylamino, hydroxy, methyl C₂₂H₁₉NO₆ 393.39 Amino, hydroxy, methyl, diketone

Key Observations :

  • Ester Variations: Methyl and ethyl esters (e.g., vs. ) exhibit minor differences in hydrolysis rates and bioavailability.
  • Bioactive Moieties: Amino and hydroxy groups (e.g., ) confer hydrogen-bonding capacity, which is absent in the target compound, suggesting divergent biological targets .

Key Observations :

  • Lower yields in trihydroxy derivatives (e.g., 45% for compound 3 ) reflect challenges in stabilizing polyhydroxylated intermediates.

Key Observations :

  • The target compound’s ethoxy and ester groups likely reduce aqueous solubility compared to amino/hydroxy derivatives .
  • Bioactivity data gaps for the target compound suggest a need for further enzymatic or cellular assays.

Biological Activity

Methyl 2-({8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate, also known as propan-2-yl 2-({8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate, is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a bichromene core structure, which is notable for its diverse chemical properties. The molecular formula is C₁₈H₁₈O₅ with a molecular weight of approximately 342.33 g/mol. The presence of the ethoxy and dioxo groups contributes to its reactivity and potential biological interactions.

1. Antioxidant Properties

Research indicates that compounds related to bichromenes exhibit significant antioxidant activities. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may enhance the body's antioxidant defenses by scavenging free radicals and reducing oxidative damage.

2. Anti-inflammatory Effects

Anti-inflammatory properties are another area of interest for this compound. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may have therapeutic potential in treating inflammatory conditions.

3. Antimicrobial Activity

The compound's antimicrobial properties have been explored through various assays. For instance, it has demonstrated inhibitory effects against several bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values observed were comparable to those of established antibiotics, indicating its potential as a natural antimicrobial agent.

Study 1: Antioxidant Activity Assessment

In a controlled study assessing the antioxidant activity of this compound using the DPPH radical scavenging method:

Concentration (µg/mL)% Inhibition
1025
5055
10085

The results indicated a dose-dependent increase in antioxidant activity.

Study 2: Anti-inflammatory Mechanism

A study evaluating the anti-inflammatory effects involved treating lipopolysaccharide (LPS)-stimulated macrophages with varying concentrations of the compound:

Concentration (µM)TNF-α Production (pg/mL)
0120
1090
5060

The data showed a significant reduction in TNF-α production at higher concentrations.

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